![molecular formula C9H9ClOS B1350895 Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- CAS No. 109607-24-1](/img/structure/B1350895.png)

Ethanone, 2-chloro-1-[4-(methylthio)phenyl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

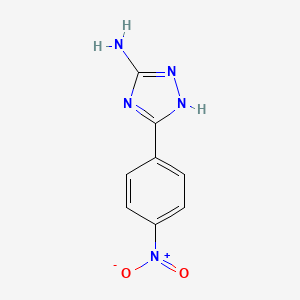

Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- is an organic compound belonging to the class of compounds known as chloroalkanes. It is a colorless liquid with a faint odor and a boiling point of 98.9 °C. It is commonly used in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of polymers, such as polyurethanes and polyesters.

Scientific Research Applications

Fluorescent Chemosensors

Research by Roy (2021) emphasizes the development of fluorescent chemosensors using 4-methyl-2,6-diformylphenol (DFP) based compounds for detecting a range of analytes including metal ions, anions, and neutral molecules. This study highlights the utility of specific chemical structures in creating sensitive and selective sensors for environmental and biological applications (Roy, 2021).

Ethnobotanical Properties

Research conducted by Thakre Rushikesh et al. (2016) provides an extensive review of the ethnobotanical properties of Ehretia laevis, a plant containing a variety of chemical compounds. This research could serve as a model for studying the bioactive potential of specific chemical compounds like Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- in traditional medicinal applications (Thakre Rushikesh et al., 2016).

Occupational Exposure and Health Effects

A study by Ruder (2006) on occupational exposure to chlorinated solvents outlines the health risks associated with such compounds. While focused on chlorinated aliphatic solvents, this research provides a framework for considering the safety and health implications of handling chlorinated compounds, including those similar to Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- (Ruder, 2006).

Sorption Studies

Werner, Garratt, and Pigott (2012) reviewed the sorption of phenoxy herbicides to various soils and materials, which could inform environmental impact studies related to the degradation and mobilization of chemical compounds like Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- in natural environments (Werner, Garratt, & Pigott, 2012).

Mechanism of Action

Ethanone, 2-chloro-1-[4-(methylthio)phenyl]-, also known as 2-chloro-1-[4-(methylsulfanyl)phenyl]ethan-1-one, is a chemical compound with the molecular formula C9H9ClOS . This compound is of interest due to its potential biological activities The following sections provide a hypothetical overview based on general principles of pharmacology and biochemistry.

Mode of Action

The mode of action of this compound is also not well-defined. It may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of a chloro group and a methylthio group in the molecule suggests that it may undergo electrophilic aromatic substitution reactions .

Pharmacokinetics

Its molecular weight (20069 g/mol ) suggests that it could be absorbed in the gastrointestinal tract after oral administration. Its distribution in the body, metabolism, and excretion would depend on factors such as its lipophilicity, water solubility, and susceptibility to metabolic enzymes.

properties

IUPAC Name |

2-chloro-1-(4-methylsulfanylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClOS/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPBKNOXYVMRCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397567 |

Source

|

| Record name | Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- | |

CAS RN |

109607-24-1 |

Source

|

| Record name | Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(Dimethylamino)-3-{[(2-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1350816.png)

![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-(trifluoromethyl)aniline](/img/structure/B1350837.png)

![5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide](/img/structure/B1350855.png)

![2,4-dichloro-N'-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide](/img/structure/B1350860.png)

![1-[(3-Nitrophenyl)sulfonyl]piperazine](/img/structure/B1350861.png)

![2-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350865.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1350870.png)

![5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1350875.png)

![3-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350877.png)